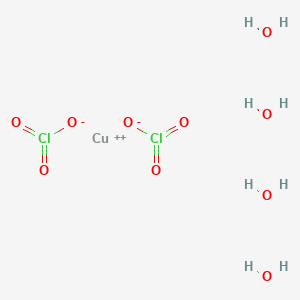
Copper dichlorate tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper dichlorate tetrahydrate (CuCl2·4H2O) is a copper salt compound that is commonly used in laboratory experiments and scientific research. It is a crystalline powder that is highly soluble in water and has a blue-green color. Copper dichlorate tetrahydrate has several applications in scientific research, including its use as a catalyst, oxidizing agent, and inorganic reagent.
Mecanismo De Acción
Copper dichlorate tetrahydrate acts as an oxidizing agent by accepting electrons from other compounds, thereby causing them to undergo oxidation. This mechanism of action is utilized in various organic synthesis reactions, where it is used to convert alcohols to aldehydes and ketones.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of copper dichlorate tetrahydrate. However, it is known to be toxic and can cause skin irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Copper dichlorate tetrahydrate has several advantages in laboratory experiments, including its high solubility in water and its ability to act as an oxidizing agent. However, it also has limitations, including its toxicity and potential skin irritation upon contact.
Direcciones Futuras
There are several future directions for the use of copper dichlorate tetrahydrate in scientific research. One potential direction is its use as a catalyst in the synthesis of new organic compounds. Additionally, it could be used in the development of new inorganic reagents for the analysis of various compounds. Further research is needed to fully understand the potential applications of copper dichlorate tetrahydrate in scientific research.
Métodos De Síntesis
Copper dichlorate tetrahydrate can be synthesized by reacting copper(II) chloride dihydrate (CuCl2·2H2O) with concentrated hydrochloric acid (HCl) and water (H2O). The reaction produces a blue-green solution that can be filtered and dried to obtain the final product.
Aplicaciones Científicas De Investigación
Copper dichlorate tetrahydrate has several applications in scientific research, including its use as a catalyst in organic synthesis reactions. It is also used as an oxidizing agent in the preparation of aldehydes and ketones. Additionally, it is used as an inorganic reagent in the analysis of various compounds.
Propiedades
Número CAS |
135821-00-0 |
|---|---|
Nombre del producto |
Copper dichlorate tetrahydrate |
Fórmula molecular |
Cl2CuH8O10 |
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
copper;dichlorate;tetrahydrate |
InChI |
InChI=1S/2ClHO3.Cu.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 |
Clave InChI |
VPXMBRBPUORXKO-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
SMILES canónico |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Otros números CAS |
135821-00-0 |
Sinónimos |
tetraaqua copper (II) chlorate tetraaquacopper (II) chlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




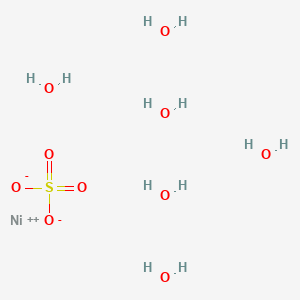
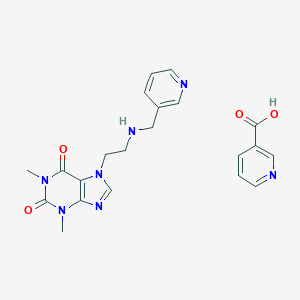
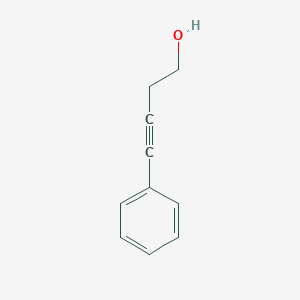
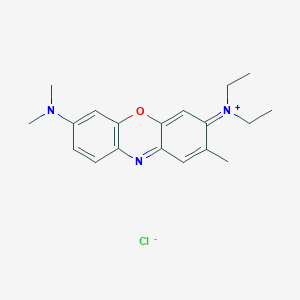
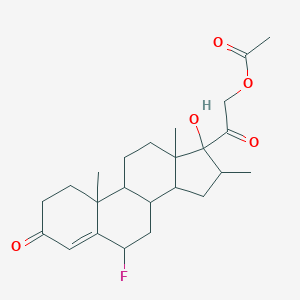
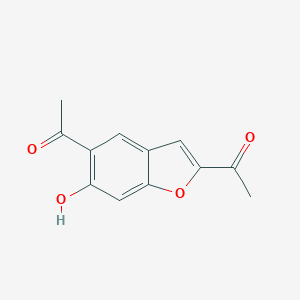
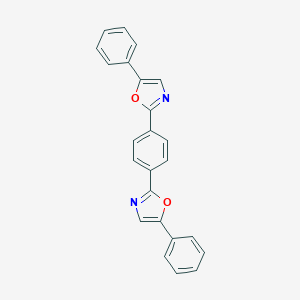
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)

![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)